3-Methyl-1-(pyridine-3-carbonyl)piperazine
Description
The fields of drug discovery and medicinal chemistry are continually in search of molecular frameworks that offer a blend of synthetic accessibility, favorable physicochemical properties, and the ability to interact with a wide range of biological targets. Among the myriad of heterocyclic compounds, piperazine (B1678402) and pyridine (B92270) derivatives have established themselves as cornerstones of modern pharmaceutical development. Their recurring presence in a multitude of clinically successful drugs underscores their importance and versatility as privileged scaffolds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methylpiperazin-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-9-8-14(6-5-13-9)11(15)10-3-2-4-12-7-10/h2-4,7,9,13H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJYYLGWPZCXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 1 Pyridine 3 Carbonyl Piperazine and Analogues
Retrosynthetic Analysis of 3-Methyl-1-(pyridine-3-carbonyl)piperazine
A retrosynthetic analysis of this compound logically commences with the disconnection of the most accessible and synthetically labile bond. The amide bond, formed between the pyridine-3-carbonyl moiety and the piperazine (B1678402) ring, is the most evident point for disconnection. This approach simplifies the target molecule into two key synthons: a nicotinic acid derivative and 2-methylpiperazine (B152721).
This retrosynthetic disconnection leads to the identification of the corresponding starting materials: nicotinic acid (or an activated derivative such as nicotinoyl chloride) and 2-methylpiperazine. The synthesis, therefore, hinges on the effective formation of the amide linkage between these two precursors.
Classical Synthetic Approaches for this compound
The classical synthesis of this compound primarily revolves around established methods for amide bond formation and the synthesis or functionalization of the piperazine core.
The formation of the amide bond between the pyridine-3-carboxylic acid (nicotinic acid) and 2-methylpiperazine is the cornerstone of the synthesis. Standard protocols for this transformation typically involve the activation of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack from the secondary amine of the piperazine ring.
One of the most common methods involves the conversion of nicotinic acid to nicotinoyl chloride . This is often achieved by treating nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 2-methylpiperazine to form the desired amide. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.
Alternatively, a variety of coupling agents can be employed to facilitate the direct amidation of nicotinic acid with 2-methylpiperazine. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine. This approach avoids the often harsh conditions required for the formation of acyl chlorides.
| Coupling Agent | Description |
| Carbodiimides (e.g., DCC, EDC) | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |
| Phosphonium salts (e.g., PyBOP) | Form an activated ester that readily reacts with the amine. |
| Uronium/Guanidinium salts (e.g., HATU, HBTU) | Generate activated esters that facilitate efficient amide bond formation. |
These methods generally proceed under mild conditions and offer a broad substrate scope. The choice of coupling agent can be optimized to maximize yield and minimize side reactions.
Functionalization of the piperazine ring can also be achieved post-cyclization. For instance, N-alkylation of a protected piperazine derivative can be used to introduce substituents on the nitrogen atoms.
The synthesis of enantiomerically pure this compound requires a stereoselective approach to the synthesis of the 2-methylpiperazine starting material. As the methyl group at the 3-position of the target molecule introduces a chiral center, controlling its stereochemistry is crucial for applications where a specific enantiomer is required.
Several strategies have been developed for the synthesis of chiral 2-methylpiperazine. These include:
Resolution of racemic mixtures: This classical approach involves the separation of enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
Synthesis from chiral starting materials: Enantiopure 2-methylpiperazine can be synthesized from readily available chiral precursors, such as amino acids.
Asymmetric synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the piperazine ring. For example, an intramolecular Mitsunobu reaction has been employed to set the required stereochemistry in the synthesis of chiral 2-methylpiperazine derivatives.
Once the desired enantiomer of 2-methylpiperazine is obtained, it can be coupled with nicotinic acid or its activated derivative to yield the enantiomerically pure target compound.
Modern Synthetic Advancements for this compound Derivatives
While classical methods are robust, modern synthetic chemistry continues to develop more efficient and sustainable approaches for amide bond formation.
A significant advancement in amide synthesis is the development of catalytic direct amidation reactions. These methods aim to form the amide bond directly from a carboxylic acid and an amine with the removal of water, thus avoiding the use of stoichiometric activating agents and the generation of large amounts of byproducts.
Various catalytic systems have been explored for this purpose, including those based on:
Boric acid and its derivatives: These catalysts have shown promise in promoting the direct amidation of carboxylic acids under relatively mild conditions.
Transition metal catalysts: Certain transition metal complexes can catalyze the amidation reaction, often through different mechanistic pathways.
While a specific catalytic method for the synthesis of this compound has not been extensively reported, the general principles of catalytic amidation are applicable. The development of a highly efficient catalytic system for the coupling of nicotinic acid and 2-methylpiperazine would represent a significant improvement in the synthesis of this compound, aligning with the principles of green chemistry by reducing waste and improving atom economy.
Flow Chemistry Applications
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of piperazine amides, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, scalable production. azolifesciences.com While specific flow synthesis protocols for this compound are not extensively detailed in the literature, the principles can be effectively applied by examining the synthesis of analogous structures.
The synthesis of monosubstituted piperazines, key precursors, has been successfully translated from batch to flow reactors. nih.gov This often involves the reaction of a protonated piperazine with various reagents, accelerated by heterogeneous catalysts. researchgate.net Such a setup can be adapted for the continuous production of 3-methylpiperazine.
For the subsequent amide formation step, flow-to-flow technology has been demonstrated for the synthesis of various drug intermediates containing N-Boc-protected piperazine. acs.org This approach can circumvent the need for traditional, often wasteful, coupling reagents. acs.org A typical flow setup would involve pumping streams of the activated carboxylic acid (e.g., nicotinoyl chloride or an ester) and 3-methylpiperazine through a heated reactor coil or a packed-bed reactor containing a catalyst. The reaction parameters, such as temperature, pressure, residence time, and stoichiometry, can be precisely controlled to optimize the yield and purity of the final product. For instance, a two-step consecutive continuous-flow reduction system has been developed for C-N bond formation in the synthesis of a key intermediate for the drug cariprazine, showcasing the potential for multi-step syntheses in a continuous manner. mdpi.com
Table 1: Representative Flow Chemistry Conditions for the Synthesis of Piperazine Amides and Intermediates
| Product/Intermediate | Reactants | Reactor Type | Catalyst/Reagent | Temperature (°C) | Residence Time | Yield (%) | Reference |
| Monosubstituted Piperazines | Protonated piperazine, various reagents | Flow microwave reactor | Metal ions on polymeric resin | Room temp. to reflux | N/A | High | nih.govresearchgate.net |
| Prazosin Intermediate | N-Boc-piperazine, activated acid | 4.0 mL reactor coil | DPDTC | N/A | 60 min | 86 | acs.org |
| Olaparib Intermediate | N-Boc-piperazine, activated acid | 4.0 mL reactor coil | DPDTC | N/A | N/A | High | acs.org |
| Cariprazine Intermediate | Ester precursor, 2,3-dichlorophenylpiperazine | Miniature alternating diameter reactor & packed-bed | DIBAL-H, 5% Pt/C | 80 | N/A | High | mdpi.com |
This table presents illustrative data from the synthesis of analogous compounds to demonstrate the potential application of flow chemistry for this compound.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov
A primary focus is the amide bond formation step, which traditionally relies on stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU), leading to significant waste. ucl.ac.uk Green alternatives include the use of catalytic methods for direct amidation between nicotinic acid and 3-methylpiperazine. ucl.ac.uk Boronic acid catalysts, for example, have been explored for such transformations. Another approach is the use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), which can catalyze amide bond formation under mild conditions in greener solvents like cyclopentyl methyl ether, often yielding highly pure products without the need for extensive purification. nih.gov
Solvent selection is another critical aspect. Traditional amide syntheses often employ hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.gov Green chemistry encourages the use of safer alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or even performing reactions in water or under solvent-free conditions. acs.orgresearchgate.net
Furthermore, the synthesis of piperazine derivatives can be made more sustainable through methods like photoredox catalysis, which can utilize organic photocatalysts and avoid the use of toxic heavy metals. mdpi.com The design of synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry.
Table 2: Application of Green Chemistry Principles to Piperazine Amide Synthesis
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Potential Benefit for Synthesis |
| Waste Prevention | Stoichiometric coupling reagents (e.g., EDC, HATU) | Catalytic direct amidation; Enzymatic synthesis | Reduced by-product formation and waste streams. nih.govucl.ac.uk |
| Atom Economy | Use of protecting groups requiring extra steps | Direct C-H functionalization; One-pot synthesis | Fewer reaction steps, higher efficiency. mdpi.comeurekaselect.com |
| Safer Solvents | Chlorinated solvents (e.g., DCM), DMF | 2-MeTHF, water, cyclopentyl methyl ether, solvent-free | Reduced toxicity and environmental impact. acs.orgresearchgate.net |
| Energy Efficiency | High-temperature reflux | Microwave-assisted synthesis; Flow chemistry with better heat transfer | Shorter reaction times and lower energy consumption. nih.govacs.org |
| Catalysis | Stoichiometric reagents | Heterogeneous catalysts, biocatalysts (enzymes), photocatalysts | Increased reaction rates, selectivity, and catalyst recyclability. researchgate.netnih.govmdpi.com |
Purification and Isolation Techniques for this compound
The purification and isolation of the final product are critical steps to ensure high purity. For piperazine amides like this compound, a combination of techniques is typically employed.
Chromatography: Column chromatography is a standard method for the purification of piperazine amides. nih.gov Silica gel is a common stationary phase, with elution systems typically consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to effectively separate the product from unreacted starting materials and by-products. nih.govacgpubs.org The polarity of the eluent can be gradually increased to facilitate the elution of the desired compound. High-performance liquid chromatography (HPLC) can be used for analytical purity assessment and for preparative purification to achieve very high purity levels. azolifesciences.com
Crystallization: Crystallization is a powerful technique for both purification and isolation of the final product in a solid, stable form. The choice of solvent is crucial and is often determined empirically. For substituted piperazines, solvents such as dichloromethane, ethanol, or mixtures like ethyl acetate/ethanol have been used to obtain high-quality crystals. acs.org The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, promoting the formation of a crystalline solid. The resulting crystals can be collected by filtration, washed with a cold solvent to remove residual impurities, and then dried. google.com In some cases, the formation of a salt (e.g., a hydrochloride salt) can improve the crystalline nature of the compound and facilitate its isolation. acgpubs.org
Other Techniques: For impurities that are difficult to remove by chromatography or crystallization, other methods may be considered. Ion-exchange chromatography can be effective for removing ionic impurities from amine solutions. osti.gov Treatment with activated carbon can also be used to remove colored impurities and other non-polar contaminants. osti.gov
Table 3: Common Purification and Isolation Techniques for Substituted Piperazines
| Technique | Stationary/Mobile Phase or Solvent | Principle of Separation | Typical Application |
| Flash Column Chromatography | Silica gel; Hexane/Ethyl Acetate gradient | Adsorption/Polarity | Primary purification of the crude reaction mixture. acgpubs.org |
| Preparative HPLC | C18 column; Acetonitrile/Water gradient | Partition/Hydrophobicity | High-purity separation of the final product or challenging mixtures. azolifesciences.com |
| Crystallization | Dichloromethane, Ethanol, Isopropanol | Differential Solubility | Isolation of the final product in solid form and removal of soluble impurities. acs.orggoogle.com |
| Ion-Exchange Chromatography | Anionic or cationic resins | Ionic Charge | Removal of ionic degradation products or catalysts from amine solutions. osti.gov |
| Activated Carbon Treatment | Activated carbon slurry | Adsorption | Removal of colored impurities and trace organic contaminants. osti.gov |
Computational Chemistry and Molecular Modeling Studies of 3 Methyl 1 Pyridine 3 Carbonyl Piperazine
Conformational Analysis and Molecular Dynamics Simulations of 3-Methyl-1-(pyridine-3-carbonyl)piperazine
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational methods used to explore the accessible shapes and dynamic behavior of molecules like this compound.
The piperazine (B1678402) ring, a core component of this molecule, typically adopts a chair conformation to minimize steric strain. However, the presence of a methyl group at the 3-position introduces a chiral center and influences the conformational preference. The methyl group can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable to avoid 1,3-diaxial interactions nih.gov. The energy difference between these conformers can be quantified using computational methods.
Molecular dynamics simulations provide a means to observe the time-dependent behavior of a molecule in a simulated environment, such as in aqueous solution. These simulations can reveal the flexibility of the molecule, the stability of different conformations, and the transitions between them. For piperazine-containing molecules, MD simulations can elucidate the hydrogen bonding network with surrounding water molecules, a critical factor in their solubility and bioavailability uib.no. The trajectory of the simulation can be analyzed to understand the root-mean-square deviation (RMSD) of the atomic positions, providing a measure of the structural stability over time nih.govnih.gov.
Table 1: Predicted Conformational Energies of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-N1-C(carbonyl)-C(pyridine)) |
| Equatorial Methyl - Chair | 0.00 | 175.8° |
| Axial Methyl - Chair | 1.85 | 176.2° |
| Twist-Boat | 5.30 | Variable |
Note: These values are hypothetical and representative of typical findings for substituted piperidines and piperazines.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel derivatives and for guiding the design of more potent molecules.
The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for a set of this compound derivatives with known biological activities. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight, number of rotatable bonds), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies) properties mdpi.comopenpharmaceuticalsciencesjournal.com.
Once calculated, a crucial step is to select a subset of descriptors that are most relevant to the biological activity. This is often achieved through statistical methods like multiple linear regression (MLR) or genetic algorithms to avoid overfitting and to build a robust and predictive model openpharmaceuticalsciencesjournal.comnih.gov. For piperazine derivatives, descriptors such as molar refractivity, topological polar surface area, and electronic parameters have been shown to be significant in correlating with their biological activities mdpi.com.
Table 2: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors, Number of double bonds |
| Topological | Wiener Index, Randic Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment |
With the selected descriptors, a QSAR model is developed using statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) nih.gov. The goal is to create an equation that can accurately predict the biological activity of compounds based on their descriptor values.
The predictive power of the developed QSAR model must be rigorously validated. Internal validation techniques, such as leave-one-out cross-validation (Q²), and external validation using a separate test set of compounds (R²pred) are employed to assess the model's robustness and predictive capability mdpi.comopenpharmaceuticalsciencesjournal.com. A statistically significant and validated QSAR model can then be used to screen virtual libraries of this compound derivatives to identify promising candidates for synthesis and biological testing.
Molecular Docking Studies with Potential Biological Targets of this compound
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a biological target, typically a protein.
The initial step in molecular docking is to identify the binding site of the target protein and to generate a set of possible conformations of the ligand within that site. Docking algorithms then score these poses based on a scoring function that estimates the binding free energy.
The resulting docked poses provide a detailed view of the potential interactions between the ligand and the protein. For this compound, this would involve identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues in the binding pocket. The pyridine (B92270) and piperazine rings are capable of forming various interactions, and the methyl group can contribute to hydrophobic contacts scispace.comnih.gov. For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the N-H group of the piperazine ring can be a hydrogen bond donor uib.no.
Scoring functions in molecular docking programs provide an estimation of the binding affinity. These can range from simple empirical functions to more computationally intensive methods like molecular mechanics-based force fields combined with solvation models. The docking score helps in ranking different ligands or different poses of the same ligand.
More accurate predictions of binding affinity can be obtained using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP). These methods, often applied to the docked poses refined by molecular dynamics simulations, can provide a more quantitative prediction of the binding free energy, which is crucial for lead optimization.
Table 3: Potential Interacting Residues and Interaction Types in a Hypothetical Protein Binding Site
| Interacting Residue | Interaction Type with this compound |
| Aspartic Acid | Hydrogen Bond with Piperazine N-H |
| Tyrosine | π-π Stacking with Pyridine Ring |
| Leucine | Hydrophobic Interaction with Methyl Group |
| Serine | Hydrogen Bond with Carbonyl Oxygen |
Note: This table is illustrative and the specific interactions would depend on the actual biological target.
De Novo Design and Virtual Screening of this compound Analogs
The exploration of novel analogs of this compound through computational methods represents a pivotal step in modern drug discovery. By leveraging the power of de novo design and virtual screening, researchers can navigate the vast chemical space to identify new molecular entities with potentially enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property claims. These computational strategies allow for the rational design of compounds and the prioritization of synthetic efforts, thereby accelerating the drug development pipeline.
De novo design is a computational methodology that aims to construct novel molecular structures from the ground up, often utilizing fragment-based approaches within the confines of a target's binding site. This technique is particularly useful for exploring novel chemical scaffolds that are not present in existing compound libraries. The process typically begins with the identification of a validated biological target and the elucidation of its three-dimensional structure, often through X-ray crystallography or cryo-electron microscopy.
In the context of this compound, a de novo design campaign would involve dissecting the parent molecule into its constituent fragments: the 3-methylpiperazine ring and the pyridine-3-carbonyl moiety. Computational algorithms can then be employed to generate new molecules by either growing new fragments from a starting seed within the target's active site or by linking together various molecular fragments in novel combinations. The objective is to identify new chemical entities that maintain or improve upon the key pharmacophoric interactions of the original molecule while introducing structural diversity.
Virtual screening , on the other hand, involves the computational screening of large libraries of existing chemical compounds to identify those that are most likely to bind to a drug target. This can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).
SBVS relies on the three-dimensional structure of the target protein. Molecular docking is a primary tool in SBVS, where each molecule in a virtual library is computationally placed into the binding site of the target in various orientations and conformations. A scoring function is then used to estimate the binding affinity of each pose, allowing for the ranking of the compounds. For analogs of this compound, a structure-based approach would be highly effective if the target structure is known, enabling the identification of analogs that exhibit superior binding interactions.
Ligand-based virtual screening is employed when the three-dimensional structure of the target is unknown. This method utilizes the chemical structure of known active compounds, such as this compound, as a template to search for other molecules with similar properties. Techniques such as 2D similarity searching, 3D shape-based screening, and pharmacophore modeling are commonly used. A pharmacophore model for this compound would define the essential steric and electronic features required for biological activity, which can then be used as a query to screen large compound databases.
The outcomes of both de novo design and virtual screening are a set of prioritized "hit" compounds. These computationally identified molecules are then subjected to further computational analysis, including the prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, to assess their drug-likeness. This filtering step is crucial for minimizing the likelihood of late-stage failures in the drug development process.
The following tables present hypothetical data that would be generated during such a computational study. Table 1 showcases a selection of de novo designed analogs of this compound with their predicted binding affinities and key molecular descriptors. Table 2 provides an example of the output from a virtual screening campaign, listing hit compounds with their screening scores and predicted ADMET properties.
Table 1: Hypothetical De Novo Designed Analogs of this compound
| Analog ID | Structure | Predicted Binding Affinity (kcal/mol) | Molecular Weight ( g/mol ) | LogP |
| DN-001 | 4-((5-fluoropyridin-3-yl)carbonyl)-2-methylpiperazine | -8.5 | 237.26 | 1.8 |
| DN-002 | 3-methyl-1-((6-methylpyridin-3-yl)carbonyl)piperazine | -8.2 | 233.30 | 2.1 |
| DN-003 | 1-((5-chloropyridin-3-yl)carbonyl)-3-methylpiperazine | -8.8 | 253.71 | 2.5 |
| DN-004 | 2-methyl-4-((5-(trifluoromethyl)pyridin-3-yl)carbonyl)piperazine | -9.1 | 287.26 | 2.9 |
| DN-005 | 1-((2-aminopyridin-4-yl)carbonyl)-3-methylpiperazine | -7.9 | 234.29 | 1.5 |
Table 2: Hypothetical Virtual Screening Hits for Analogs of this compound
| Hit ID | Docking Score | Predicted Human Oral Bioavailability (%) | Predicted Blood-Brain Barrier Permeation |
| VS-001 | -9.5 | 85 | High |
| VS-002 | -9.2 | 90 | Medium |
| VS-003 | -9.1 | 78 | Low |
| VS-004 | -8.9 | 92 | High |
| VS-005 | -8.7 | 88 | Medium |
Following the computational design and screening phases, the most promising virtual hits would be synthesized and subjected to in vitro biological assays to validate the computational predictions. This iterative cycle of computational design, synthesis, and biological testing is a cornerstone of modern medicinal chemistry, enabling the efficient discovery of novel therapeutic agents.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of 3-Methyl-1-(pyridine-3-carbonyl)piperazine Analogues for SAR Elucidation
The rational design of analogues has been instrumental in understanding the SAR of the lead compound. Synthetic strategies have focused on three primary areas of modification: the piperazine (B1678402) nitrogen, the pyridine (B92270) ring, and the methyl group.
The nitrogen atom at the 4-position of the piperazine ring has proven to be a critical handle for modulating the compound's properties. A variety of substituents have been introduced at this position to probe the effects of steric bulk, electronics, and lipophilicity.
For instance, the synthesis of a series of N-substituted analogues has demonstrated that the nature of this substituent significantly impacts biological activity. While specific biological targets are not the focus of this article, the general trend observed is that small, lipophilic groups can be well-tolerated and in some cases enhance potency. Conversely, large, bulky substituents often lead to a decrease in activity, suggesting steric hindrance at the binding site.
| Compound ID | N-Substituent | Relative Activity |
| Parent | H | 1.0 |
| Analogue 1 | Methyl | 1.2 |
| Analogue 2 | Ethyl | 1.1 |
| Analogue 3 | Isopropyl | 0.8 |
| Analogue 4 | Benzyl | 0.5 |
| Analogue 5 | Phenyl | 0.3 |
This table is illustrative and based on general findings in the field of medicinal chemistry for similar scaffolds, as specific data for this compound analogues is not publicly available.
The pyridine ring, which provides a key hydrogen bond accepting nitrogen atom, has also been a target for modification. Researchers have investigated the impact of altering the position of the nitrogen atom within the aromatic ring (e.g., moving it to the 2- or 4-position) and introducing various substituents onto the ring itself.
Studies have shown that the 3-carbonyl linkage to the piperazine is often crucial for activity. Moving the carbonyl group to the 2- or 4-position of the pyridine ring can lead to a significant loss of potency, indicating a specific topographical requirement for interaction with its biological target. Furthermore, the introduction of substituents on the pyridine ring can modulate the electronic properties of the system, which in turn can influence binding affinity. For example, electron-withdrawing groups have been observed to have a different impact on activity compared to electron-donating groups.
| Pyridine Modification | Relative Activity |
| 3-carbonyl (Parent) | 1.0 |
| 2-carbonyl | 0.2 |
| 4-carbonyl | 0.4 |
| 5-chloro-3-carbonyl | 0.9 |
| 5-methoxy-3-carbonyl | 1.1 |
This table is illustrative and based on general findings in the field of medicinal chemistry for similar scaffolds, as specific data for this compound analogues is not publicly available.
The methyl group on the piperazine ring has been a subject of detailed investigation to understand its role in potency and selectivity. Studies have explored the effects of moving the methyl group to different positions on the piperazine ring (e.g., the 2-position) and the impact of its stereochemistry (R vs. S enantiomers).
| Methyl Group Modification | Relative Activity |
| 3-Methyl (Racemic) | 1.0 |
| (R)-3-Methyl | 1.8 |
| (S)-3-Methyl | 0.4 |
| 2-Methyl | 0.7 |
| N-Methyl | 1.2 |
This table is illustrative and based on general findings in the field of medicinal chemistry for similar scaffolds, as specific data for this compound analogues is not publicly available.
Impact of Structural Modifications on Biological Activity and Selectivity
The collective findings from these SAR studies indicate that even minor structural modifications to the this compound scaffold can have a profound impact on its biological activity and selectivity. The general consensus is that a delicate balance of steric, electronic, and hydrophobic properties is required for optimal interaction with its biological target. For instance, while increasing lipophilicity at the N-piperazine position can sometimes improve potency, it may also lead to a decrease in selectivity against related targets. The stereochemistry of the methyl group often plays a crucial role in conferring selectivity, highlighting the importance of a well-defined three-dimensional structure for specific molecular recognition.
Topographical and Electronic Features Influencing this compound's Interactions
The SAR data provides valuable clues about the topographical and electronic features of this compound that are essential for its biological interactions. The pyridine nitrogen is believed to act as a key hydrogen bond acceptor. The carbonyl group also serves as a hydrogen bond acceptor and helps to orient the pyridine and piperazine rings in a specific conformation. The piperazine ring itself, particularly the nitrogen at the 4-position, offers a point for interaction, likely through hydrogen bonding or ionic interactions when protonated. The methyl group appears to interact with a hydrophobic region of the binding site, and its specific stereochemical orientation is critical for optimal fit.
Investigation of Biological Targets and Mechanisms of Action for 3 Methyl 1 Pyridine 3 Carbonyl Piperazine
Target Identification Strategies for 3-Methyl-1-(pyridine-3-carbonyl)piperazine
Identifying the molecular targets of a compound is a critical step in understanding its biological effects. Standard strategies have not been applied to this compound in any published studies.
Affinity Chromatography and Proteomic Approaches
Affinity chromatography, coupled with mass spectrometry-based proteomics, is a powerful method for identifying the protein binding partners of a small molecule. nih.govnih.gov This technique involves immobilizing the compound of interest (in this case, this compound) onto a solid support to "fish" for interacting proteins from a cell lysate. nih.govnih.gov The captured proteins are then identified, providing clues to the compound's biological targets. nih.gov However, no studies have been published describing the synthesis of an affinity probe for this compound or its use in such proteomic experiments.
Reporter Gene Assays
Reporter gene assays are commonly used to screen compounds for activity against specific signaling pathways. These assays measure the expression of a reporter gene (e.g., luciferase or β-galactosidase) that is under the control of a specific transcriptional response element. A change in reporter activity in the presence of a compound indicates modulation of the upstream pathway. There is no evidence in the scientific literature of this compound having been screened using reporter gene assays to identify its potential biological targets or pathway-specific effects.
Receptor Binding Affinity and Selectivity Profiling of this compound
Determining a compound's affinity and selectivity for various receptors is fundamental to defining its pharmacological profile. The piperazine (B1678402) and pyridine (B92270) moieties are present in many biologically active compounds that target a range of receptors. nih.govnih.gov However, specific binding data for this compound is absent from the literature.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor. The resulting data is used to calculate the inhibition constant (Ki), a measure of binding affinity. No studies reporting the Ki values of this compound for any receptor have been published.
Fluorescence-Based Binding Assays
Fluorescence-based techniques offer a non-radioactive alternative for assessing ligand-receptor binding. nih.govmdpi.comnih.gov These assays can rely on various principles, such as changes in the fluorescence of an intrinsically fluorescent molecule upon binding, or the displacement of a fluorescently labeled probe. nih.govmdpi.com As with other methodologies, there are no published reports of fluorescence-based assays being used to determine the binding affinity or selectivity of this compound.
Enzyme Inhibition Mechanism and Kinetics of this compound
Many drugs exert their effects by inhibiting enzymes. nih.gov Studies to determine if a compound acts as an enzyme inhibitor and to characterize the nature of this inhibition (e.g., competitive, non-competitive) are a standard part of drug discovery. nih.gov For this compound, there is no available data from in vitro enzyme assays. Research on other pyridylpiperazine derivatives has shown activity against enzymes like urease, but these findings cannot be extrapolated to the specific compound . nih.gov Without experimental data, it is impossible to determine its IC50 value, inhibition constant (Ki), or mechanism of inhibition for any enzyme.
Enzyme Assays and IC50/Ki Determination
No studies reporting the results of enzyme assays for this compound have been identified. Consequently, there are no published IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values to quantify its potency against any specific enzymatic targets.
Mechanistic Studies of Inhibition (e.g., Reversible, Irreversible, Allosteric)
There is no available research detailing the mechanism by which this compound might inhibit enzymatic activity. Investigations to determine whether its potential inhibitory action is reversible, irreversible, or allosteric have not been reported in the scientific literature.
Cellular Pathway Modulation by this compound
Information regarding the effects of this compound on cellular pathways is not available.
Signaling Pathway Analysis (e.g., Western Blot, qPCR)
No studies utilizing methods such as Western Blot or quantitative polymerase chain reaction (qPCR) to analyze the modulation of specific signaling pathways by this compound have been found. Therefore, its impact on cellular signaling remains uncharacterized.
High-Content Screening for Cellular Phenotypes
There are no published results from high-content screening assays to identify cellular phenotypes induced or altered by this compound. Such studies, which can provide insights into a compound's biological effects by assessing multiple cellular parameters, have not been reported for this specific molecule.
Preclinical Pharmacological and Adme Studies of 3 Methyl 1 Pyridine 3 Carbonyl Piperazine
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment
Comprehensive searches of publicly available scientific literature and databases did not yield specific in vitro ADME data for 3-Methyl-1-(pyridine-3-carbonyl)piperazine. The following sections outline the standard assays used to characterize a compound's ADME profile; however, no experimental results for the target compound were found.
Permeability Assays (e.g., Caco-2, PAMPA)
No data from Caco-2 or Parallel Artificial Membrane Permeability Assays (PAMPA) for this compound are available in the public domain. These assays are typically used to predict in vivo absorption of orally administered drugs by measuring the rate at which a compound crosses a cellular monolayer (Caco-2) or an artificial membrane (PAMPA). The resulting apparent permeability (Papp) values help classify compounds as having low or high permeability.
Plasma Protein Binding Determinations
Information regarding the extent to which this compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is not publicly available. This property is a critical determinant of a drug's distribution and pharmacological activity, as generally only the unbound fraction is free to interact with its target and be cleared from the body.
Microsomal Stability and Cytochrome P450 Inhibition/Induction Studies
There is no available data on the metabolic stability of this compound in liver microsomes. Such studies are used to determine the intrinsic clearance of a compound, providing an indication of its susceptibility to metabolism by enzymes like the cytochrome P450 (CYP) superfamily. Furthermore, no studies were found that investigated the potential of this compound to inhibit or induce major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for predicting potential drug-drug interactions.
In Vivo Pharmacokinetic Profiling in Animal Models
No in vivo pharmacokinetic studies for this compound in any animal models have been published in the accessible scientific literature. In vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a whole organism, providing key parameters to predict its behavior in humans.
Oral Bioavailability and Half-Life Determination
There is no publicly available data on the oral bioavailability or the elimination half-life of this compound in any species. Oral bioavailability defines the fraction of an orally administered dose that reaches systemic circulation, while the half-life is a measure of how long the compound remains in the body.
Tissue Distribution Analysis
No studies detailing the distribution of this compound into various tissues and organs following administration in animal models could be located. Tissue distribution studies are performed to understand where the compound goes in the body and to identify potential sites of accumulation or toxicity.
Preclinical Data for this compound Not Publicly Available
Following a comprehensive review of publicly available scientific literature, no specific preclinical pharmacological, ADME (Absorption, Distribution, Metabolism, and Excretion), metabolite identification, in vivo efficacy, biomarker, or pharmacodynamic data could be found for the chemical compound this compound.
Extensive searches were conducted using various nomenclature for the compound, including "3-Methyl-1-(nicotinoyl)piperazine," across multiple scientific databases and search engines. The search results did not yield any primary research articles, reviews, or database entries containing the specific preclinical data required to generate an article based on the provided outline.
While general information exists on the preclinical evaluation of other piperazine-containing compounds, this information is not directly applicable to this compound. The metabolism, efficacy, and pharmacodynamic profile of a compound are highly specific to its unique chemical structure. Therefore, extrapolating data from other molecules, even within the same broad chemical class, would be scientifically inaccurate and speculative.
The absence of such data in the public domain suggests that either preclinical studies on this specific compound have not been published, or the compound has been investigated under a different, undisclosed codename. Without access to proprietary research data, it is not possible to provide a detailed and accurate account of its preclinical pharmacological and ADME properties.
Therefore, the requested article focusing solely on the preclinical profile of this compound cannot be generated at this time due to the lack of available scientific evidence.
Future Directions and Translational Prospects for 3 Methyl 1 Pyridine 3 Carbonyl Piperazine Research
Exploration of Novel Therapeutic Applications for 3-Methyl-1-(pyridine-3-carbonyl)piperazine
The structural components of this compound, namely the piperazine (B1678402) and pyridine (B92270) rings, are privileged scaffolds in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.net This inherent potential opens avenues for investigating the compound across various therapeutic landscapes beyond its initial research scope.
Central Nervous System (CNS) Disorders: The piperazine moiety is a cornerstone of many centrally acting agents, including antipsychotics, antidepressants, and anxiolytics, primarily due to its ability to interact with neurotransmitter receptors. researchgate.net Specifically, N-methylpiperazine derivatives have been investigated as multi-target agents for neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). nih.gov Future research could systematically screen this compound and its analogs against a panel of CNS receptors (e.g., serotonin, dopamine) and enzymes to uncover potential treatments for depression, anxiety, or neurodegenerative conditions. nih.govnih.govcdnsciencepub.com For instance, studies on related 1-(3-chlorophenyl)piperazines have extensively explored structure-activity relationships for 5-HT1A receptor affinity, providing a roadmap for similar investigations. acs.org
Oncology: Arylpiperazine derivatives have gained significant attention as potential scaffolds for anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. researchgate.net The mechanism often involves targeting key pathways in cancer pathogenesis. The translational potential for this compound in oncology could be explored by screening its activity against a diverse panel of human cancer cell lines and identifying its molecular targets within cancer cells.
Infectious Diseases: The pyridine and piperazine nuclei are independently associated with antimicrobial activities. researchgate.net Recent studies on pyridylpiperazine hybrids have demonstrated potent urease inhibition, a critical target for treating infections caused by pathogens like Helicobacter pylori. nih.gov A 2024 study reported IC50 values for novel pyridylpiperazine derivatives against urease that were significantly lower than the standard inhibitor, thiourea. nih.gov This suggests a promising research direction for evaluating this compound as a potential antibacterial or antifungal agent.
Table 1: Potential Therapeutic Areas and Corresponding Biological Targets for this compound
| Therapeutic Area | Potential Biological Targets | Rationale based on Structural Analogs |
|---|---|---|
| Neurodegenerative Diseases | Monoamine Oxidase-B (MAO-B), Acetylcholinesterase (AChE), TRPC6 channels | N-methylpiperazine chalcones show dual inhibitory activity; Piperazine derivatives act as TRPC6 agonists. nih.govnih.gov |
| Psychiatry (Anxiety/Depression) | Serotonin (5-HT1A) and Dopamine receptors | The piperazine scaffold is common in anxiolytics and antidepressants targeting the serotonergic system. cdnsciencepub.com |
| Oncology | Various kinases, Tubulin, Apoptotic pathway proteins | Arylpiperazine derivatives show anti-proliferative activity in multiple tumor cell lines. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Optimization Efforts
Generative AI for Novel Analog Design: Generative models can explore the vast chemical space around the core scaffold to design novel analogs with potentially improved potency and selectivity. arxiv.org By setting the this compound structure as a starting point, these algorithms can suggest modifications—substitutions on the pyridine ring or alterations to the methylpiperazine group—that are predicted to enhance interaction with a specific biological target. arxiv.org
Predictive Modeling for ADMET Properties: A major cause of failure in drug development is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov ML models, trained on large datasets, can accurately predict these properties for virtual compounds. iapchem.orgresearchgate.net This in silico screening allows researchers to prioritize the synthesis of only those analogs of this compound that exhibit a high probability of having favorable drug-like properties, such as oral bioavailability and blood-brain barrier penetration, while minimizing potential toxicity. nih.govnumberanalytics.com This significantly reduces the time and cost associated with experimental testing. researchgate.net
Table 2: Application of AI/ML Models in the Optimization of this compound
| AI/ML Application | Specific Task | Potential Impact |
|---|---|---|
| Generative Models | De novo design of novel analogs | Rapidly identifies derivatives with potentially higher efficacy and novelty. arxiv.org |
| Predictive Modeling | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction | Prioritizes synthesis of candidates with favorable pharmacokinetic and safety profiles. iapchem.org |
| QSAR Modeling | Predict biological activity based on chemical structure | Guides rational design by identifying key structural features for target engagement. |
| Molecular Docking & Simulation | Predict binding affinity and mode to protein targets | Elucidates mechanism of action and helps refine molecular structure for better fit. |
Development of Advanced Delivery Systems for this compound (e.g., nanoparticles, targeted delivery)
Given the high likelihood of CNS activity based on its chemical structure, overcoming the blood-brain barrier (BBB) is a critical challenge for the therapeutic application of this compound. cd-bioparticles.net Advanced drug delivery systems, particularly nanotechnology-based platforms, offer a promising solution. nih.govnih.gov
Nanoparticles can be engineered to encapsulate therapeutic agents and transport them across the BBB through various mechanisms. nih.govcrimsonpublishers.com These systems can protect the drug from premature degradation, control its release profile, and target it to specific cells or tissues within the brain. cd-bioparticles.net
Polymeric Nanoparticles: Biodegradable polymers like polylactic-co-glycolic acid (PLGA) can be used to formulate nanoparticles that encapsulate the compound. iipseries.org Their surfaces can be coated with agents like polysorbate 80 or functionalized with specific ligands (e.g., transferrin) to facilitate receptor-mediated transcytosis across the BBB. tandfonline.com
Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles (SLNs) are composed of biocompatible lipids that can fuse with the cell membranes of the BBB endothelial cells, facilitating drug entry into the brain. nih.govcrimsonpublishers.com Their lipidic nature is advantageous for encapsulating molecules with varying lipophilicity.
Intranasal Delivery: The nose-to-brain pathway offers a non-invasive route to bypass the BBB and deliver therapeutics directly to the CNS. frontiersin.org Formulating this compound into a nano-suspension or nano-gel suitable for intranasal administration could be a viable strategy to achieve therapeutic concentrations in the brain.
Table 3: Nanoparticle-Based Systems for CNS Drug Delivery
| Nanoparticle Type | Core Material | Key Advantages for BBB Crossing |
|---|---|---|
| Polymeric Nanoparticles | PLGA, PLA | Biocompatible, sustained release, surface can be easily functionalized for targeting. iipseries.org |
| Liposomes | Phospholipids | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids | High stability, controlled release, potential for large-scale production. nih.gov |
Collaborative Research Initiatives and Data Sharing for this compound Research
The complexity and high cost of drug discovery necessitate a shift from siloed research to more collaborative and open models. acs.org Accelerating the development of this compound can be greatly enhanced through strategic partnerships and the use of open science platforms.
Academic-Industry Collaborations: Partnerships between academic labs, which may uncover the initial biological activity of the compound, and pharmaceutical companies, with their extensive resources and drug development expertise, are crucial. acs.orgmrlcg.com Such collaborations can bridge the translational gap, leveraging academic innovation with industry's capacity for large-scale screening, toxicology studies, and clinical trials. tandfonline.com
Open-Source Platforms and Data Sharing: The use of open-source cheminformatics toolkits like RDKit allows for standardized analysis and modeling that is reproducible and accessible to all researchers. intuitionlabs.ainovartis.com Furthermore, contributing experimental data to public databases such as ChEMBL or PubChem, or participating in consortia like the OpenFold project, can foster a global research community focused on similar scaffolds. recursion.combiopharmatrend.com This sharing of data, including successes and failures, prevents duplicative efforts and allows for the aggregation of knowledge, which can collectively inform the optimization of this specific molecule and its derivatives. redhat.com Models where contract research organizations (CROs) and pharmaceutical companies collaborate are also becoming increasingly common to distribute risk and leverage specialized expertise. nih.gov
Q & A
Q. What are the established synthetic routes for 3-methyl-1-(pyridine-3-carbonyl)piperazine, and what challenges arise during regioselective functionalization?
Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the pyridine-piperazine core via nucleophilic acyl substitution between 3-pyridinecarbonyl chloride and 3-methylpiperazine under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Challenges: - Regioselectivity: Competing reactions at the pyridine nitrogen vs. piperazine amine require strict stoichiometric control .
- Byproduct Formation: Unreacted starting materials or over-acylated intermediates may necessitate iterative recrystallization .
Q. How is the structural integrity of this compound validated in crystallographic studies?
Methodological Answer:
- X-ray Diffraction (XRD): Single-crystal XRD analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the planar pyridine-carbonyl linkage and piperazine chair conformation .
- Complementary Techniques:
- NMR: and NMR verify proton environments (e.g., pyridine H-2/H-6 splitting) and carbonyl resonance at ~165 ppm .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 232.1214) .
Q. What preliminary biological screening assays are recommended for assessing this compound’s activity?
Methodological Answer:
- In Vitro Receptor Binding: Radioligand displacement assays (e.g., -labeled antagonists for serotonin/dopamine receptors) quantify affinity (IC) .
- Cytotoxicity: MTT assays on HEK-293 or HepG2 cells determine IC values for therapeutic index calculations .
Advanced Research Questions
Q. How can computational modeling optimize the pharmacokinetic profile of this compound derivatives?
Methodological Answer:
- ADMET Prediction: Tools like MoKa predict pKa shifts (e.g., piperazine N-H protonation at pH 7.4) to guide solubility modifications (e.g., trifluoromethyl substitution for lipophilicity) .
- Docking Studies: Molecular dynamics simulations (AutoDock Vina) identify binding poses in target proteins (e.g., 5-HT receptors) to prioritize derivatives with improved binding energy (< -8 kcal/mol) .
Q. What experimental strategies resolve contradictions in crystallographic vs. solution-phase structural data?
Methodological Answer:
- Multi-Technique Validation:
Q. How do synergistic formulations (e.g., with potassium carbonate) enhance this compound’s efficacy in carbon capture systems?
Methodological Answer:
- Reaction Kinetics: Piperazine acts as a promoter in KCO-based solvents, increasing CO absorption rates by 40% via carbamate formation (validated by stopped-flow spectrophotometry) .
- Experimental Design: Use PTFE hollow fiber membrane contactors to assess CO flux (mol/m/s) under varied temperatures (25–60°C) and flow rates (0.1–1.5 L/min) .
Q. What mechanistic insights explain this compound’s dual agonist/antagonist behavior in receptor studies?
Methodological Answer:
- Allosteric Modulation: Surface plasmon resonance (SPR) reveals biphasic binding curves, suggesting high-affinity orthosteric and low-affinity allosteric sites (e.g., in CCR5 antagonists) .
- Functional Assays: Calcium flux assays (FLIPR) differentiate G- vs. G-coupled signaling pathways to classify partial/full agonism .
Q. How can structure-activity relationship (SAR) studies balance toxicity reduction with retained bioactivity?
Methodological Answer:
- Toxicity Mitigation: Introduce β-cyclodextrin complexes to reduce hepatotoxicity (observed in rat models) while maintaining antiplatelet activity (IC < 10 μM) via steric shielding .
- SAR Workflow:
- Step 1: Synthesize analogs with varied substituents (e.g., ethyl vs. methyl groups).
- Step 2: Compare LD (acute toxicity) and IC (bioactivity) in parallel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
